molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3-Bromobenzophenone

Cat. No.: B087063
CAS No.: 1016-77-9
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzophenone can be synthesized through the substitution reaction between 3-bromobenzoic acid and benzene. The process involves two main stages:

Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the bromination of benzophenone using bromine in the presence of hydrobromic acid. The product is then purified through amide hydrolysis under alkaline conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The compound can be reduced to form 3-bromobenzhydrol.

    Oxidation Reactions: It can be oxidized to form this compound oxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Reduction Reactions: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Bromobenzophenone has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromobenzophenone
  • 4-Bromobenzophenone
  • 4,4’-Dibromobenzophenone

Comparison: 3-Bromobenzophenone is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-bromobenzophenone and 4-bromobenzophenone, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

(3-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMUNIJQMSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144045
Record name 3-Bromobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-77-9
Record name 3-Bromobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzophenone
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Synthesis routes and methods I

Procedure details

1.65 ml (12.50 mmol) 3-Bromobenzoyl chloride was dissolved in 10 ml of dry benzene. This solution was then added cautiously under stirring to a suspension of 2.00 g (15.00 mmol, 1.20 eq.) aluminum chloride in 20 ml dry benzene at 10° C. After the complete addition the resulting mixture was refluxed for 5 h. After quenching the mixture by adding water and conc. hydrochloric acid the aq. layer was extracted with ethyl acetate. The comb. org. fractions were dried over Na2SO4 and evaporated. Column chromatography (hexanes/ether (9+1)) yielded 3.02 g (11.55 mmol, 92.40%) (3-Bromo-phenyl)-phenyl-methanone as a white solid.
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8.25 g (52.5 mmol) of bromobenzene in 100 mL of THF, 70 mL (105 mmol) of 2.5 M tBuLi in pentane was added dropwise with vigorous stirring for 2 h at −80° C. This mixture was slowly warmed to room temperature and then stirred for 30 min at this temperature. 11.4 g (50 mmol) of 3-bromo-N,N-dimethylbenzamide was added at 0° C., and the resulting mixture was stirred for 12 hr at room temperature. 150 mL of water was added, the organic solvent was evaporated using a rotary evaporator, and the product was extracted with 2×100 mL of dichloromethane. The combined extracts were dried over K2CO3 and then evaporated to dryness. This procedure gave 12.2 g (89%) of 16 which was further used without an additional purification.
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods III

Procedure details

m-Bromobenzoyl chloride is reacted with benzene to form m-bromobenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Phenyl(3-bromophenyl) ketone thiosemicarbazone (13) Into a round bottom flask containing the appropriate ketone (1.79 g, 6.84 mmol), 30 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes. To the warm ketone solution, thiosemicarbazide (0.600 g, 6.59 mmol) and 1% solution of HOAc (0.8 mL) were added. The reaction mixture was refluxed under nitrogen atmosphere for 26 h, at which point, the solvent was evaporated and, the crude reaction mixture was purified by flash chromatography (30% EtOAc/70% hex) to obtain 0.7739 g (2.32 mmol) of the product in a 34% yield.
Name
Phenyl(3-bromophenyl) ketone thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the typical applications of 3-Bromobenzophenone in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in transition-metal catalyzed reactions.

    Q2: How can electrochemical techniques be applied to study reactions involving this compound?

    A2: Electrochemical methods, specifically sonovoltammetry, provide insights into the kinetics of fast homogeneous reactions coupled with heterogeneous electron transfer processes involving this compound. [] For instance, the reductive dehalogenation of this compound can be investigated using sonovoltammetry. This technique utilizes power ultrasound to enhance mass transport at the electrode surface, mimicking the behavior of microelectrodes and allowing for the determination of kinetic parameters even for fast reactions. []

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